3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-

描述

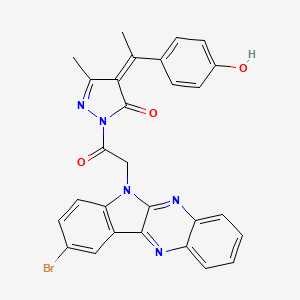

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl- is a heterocyclic molecule featuring a pyrazolone core fused with an indoloquinoxaline moiety. Its structure includes:

- A 4-(1-(4-hydroxyphenyl)ethylidene) substituent, introducing steric bulk and hydrogen-bonding capability via the hydroxyl group.

- A 5-methyl group on the pyrazolone ring, influencing electronic and steric effects .

This compound’s synthesis likely involves condensation reactions between hydrazine derivatives and ketones or aldehydes, as seen in analogous pyrazolone syntheses . Its structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, though specific biological data are absent in the provided evidence.

属性

CAS 编号 |

119457-31-7 |

|---|---|

分子式 |

C28H20BrN5O3 |

分子量 |

554.4 g/mol |

IUPAC 名称 |

(4Z)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[1-(4-hydroxyphenyl)ethylidene]-5-methylpyrazol-3-one |

InChI |

InChI=1S/C28H20BrN5O3/c1-15(17-7-10-19(35)11-8-17)25-16(2)32-34(28(25)37)24(36)14-33-23-12-9-18(29)13-20(23)26-27(33)31-22-6-4-3-5-21(22)30-26/h3-13,35H,14H2,1-2H3/b25-15- |

InChI 键 |

JNLRHGDSAUZODJ-MYYYXRDXSA-N |

手性 SMILES |

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)O)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

规范 SMILES |

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)O)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

产品来源 |

United States |

准备方法

合成路线与反应条件

该化合物的合成通常涉及多步有机反应。起始原料可能包括吲哚衍生物、喹喔啉衍生物和吡唑啉前体。反应条件通常需要特定的催化剂、溶剂和温度控制,以确保生成所需的产物。

工业生产方法

这种复杂化合物的工业生产通常涉及优化合成路线,以最大限度地提高产量和纯度。这可能包括使用先进的技术,例如连续流动化学、高通量筛选和自动化合成。

化学反应分析

Types of Chemical Reactions

The chemical reactivity of this compound can be attributed to its functional groups. Common reactions include:

-

Oxidation : Potassium permanganate is often used as an oxidizing agent.

-

Reduction : Sodium borohydride is commonly employed for reduction reactions.

-

Substitution : Various alkylating agents can be used for substitution reactions.

Detailed Reaction Mechanisms

-

Oxidation Reactions : These reactions typically involve the oxidation of the ethylidene group or other susceptible functional groups. The use of potassium permanganate (KMnO4) is common for such transformations.

-

Reduction Reactions : Sodium borohydride (NaBH4) is frequently used to reduce carbonyl groups or other reducible functionalities within the molecule.

-

Substitution Reactions : These involve the replacement of existing functional groups with new ones, often using alkylating agents like alkyl halides in the presence of a base.

Biological Activity and Interaction Studies

Research into the biological activity of this compound focuses on its interactions with biological targets at the molecular level. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent .

Interaction Mechanisms

-

Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

-

Receptor Binding : The indole moiety can facilitate binding to biological macromolecules due to its planar structure.

科学研究应用

Research has indicated that compounds of the pyrazolone class exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific compound has been evaluated for its potential as a therapeutic agent against various diseases.

Antitumor Activity

A study highlighted the compound's effectiveness against cancer cell lines. The mechanism of action involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. The compound demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for cancer therapy .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines in cultured cells. This activity may be attributed to its structural features that allow interaction with inflammatory pathways .

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays.

- Results : The compound exhibited IC50 values in the nanomolar range for several cancer types, outperforming standard chemotherapeutics .

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the impact of the compound on inflammatory markers in vitro.

- Methodology : Macrophage cells were stimulated with lipopolysaccharides (LPS) and treated with the compound.

- Results : A significant decrease in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory activity .

作用机制

该化合物的作用机制将涉及它与特定分子靶标的相互作用。这可能包括与酶、受体或其他蛋白质结合,从而调节其活性。确切的途径将取决于具体的应用和生物学背景。

相似化合物的比较

Comparison with Similar Compounds

The target compound belongs to a class of indoloquinoxaline-fused pyrazolones, which share a common scaffold but differ in substituents. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings:

The 4-hydroxyphenyl ethylidene substituent introduces polarity, improving aqueous solubility relative to methoxy or phenyl derivatives .

Synthetic Pathways: Analogs with chloro substituents (e.g., ) are synthesized via nucleophilic substitution, whereas bromo derivatives may require harsher conditions (e.g., bromination with NBS) . Ethylidene groups are typically introduced via Schiff base formation, as seen in the synthesis of hydrazono quinazolinones .

Spectroscopic and Crystallographic Data: Similar compounds (e.g., ) are characterized by IR (C=O stretch at ~1650 cm⁻¹) and 1H-NMR (aromatic protons at δ 6.8–8.2 ppm). X-ray crystallography using SHELXL confirms planar geometries for indoloquinoxaline moieties, with torsional angles < 5° between fused rings.

Computational Analysis :

- Multiwfn simulations predict higher polar surface areas (PSA) for hydroxyl-containing derivatives (~90 Ų) vs. methoxy (~75 Ų) or phenyl (~60 Ų) analogs, aligning with solubility trends.

生物活性

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-, represents a novel class of pyrazolone derivatives that have garnered attention for their diverse biological activities. Pyrazoles and their derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolone core linked to various functional groups. The presence of the indole and quinoxaline moieties contributes to its potential biological activity.

1. Antimicrobial Activity

Research indicates that pyrazolone derivatives generally exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one possess moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.

| Compound Code | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 4a | 13 | S. aureus |

| 4b | 16 | E. coli |

| 4c | 18 | Bacillus stearothermophilus |

| 4d | 15 | Salmonella typhi |

These results suggest that the synthesized pyrazolone derivatives can serve as potential candidates for developing new antibacterial agents .

2. Antioxidant Activity

Antioxidant properties are also notable among pyrazolone derivatives. The DPPH radical scavenging assay is commonly employed to evaluate this activity. Compounds derived from pyrazolones have shown varying degrees of antioxidant capacity, indicating their potential in preventing oxidative stress-related diseases .

3. Anticancer Activity

The anticancer potential of pyrazolone derivatives has been extensively studied. For example, compounds similar to the one examined have been tested against various cancer cell lines, including HepG-2 (liver carcinoma), PC-3 (prostate carcinoma), and HCT-116 (colon carcinoma). The MTT assay results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values in the micromolar range .

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between pyrazolone derivatives and target enzymes or receptors involved in disease pathways. These studies support the hypothesis that structural modifications can enhance biological activity by improving binding affinity.

Case Studies

Several case studies highlight the efficacy of pyrazolone derivatives in clinical settings:

- Study on Anticancer Effects : A recent study demonstrated that a series of pyrazolone derivatives exhibited potent anticancer activity against multiple human cancer cell lines, with some compounds showing over 70% inhibition at low concentrations .

- Antimicrobial Efficacy : Another investigation revealed that specific modifications to the pyrazolone structure significantly increased antibacterial potency against resistant strains of bacteria .

常见问题

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of complex heterocycles like this compound typically involves multi-step protocols. Key steps include:

- Core Formation : Construct the pyrazolone and indoloquinoxaline moieties separately. For pyrazolone derivatives, cyclocondensation of hydrazines with β-ketoesters is common .

- Coupling Reactions : Use acetyl or ester linkages to connect the indoloquinoxaline subunit to the pyrazolone core. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-couplings may enhance regioselectivity .

- Optimization : Vary solvents (e.g., THF/water vs. ethanol), catalysts (CuSO4/ascorbate), and temperatures (50–80°C) to maximize yield. Monitor via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., ethylidene group configuration).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.

- X-ray Diffraction : Resolve complex stereoelectronic effects, particularly for the indoloquinoxaline’s fused aromatic system .

Q. How can stability under laboratory storage conditions be assessed?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light (UV/visible). Monitor degradation via HPLC-MS .

- Degradation Pathways : Identify hydrolytic or oxidative products (e.g., cleavage of acetyl groups or quinoxaline ring oxidation) .

Advanced Research Questions

Q. What strategies reconcile contradictions in reaction yields reported across studies?

- Methodological Answer :

- Comparative Analysis : Replicate procedures from literature (e.g., ’s THF/water system vs. ’s ethanol reflux) while controlling variables (catalyst purity, inert atmosphere).

- DoE (Design of Experiment) : Apply factorial designs to isolate critical factors (e.g., solvent polarity, reagent stoichiometry). Use ANOVA to quantify significance .

- Case Study : A 2024 study achieved 61% yield using CuAAC in THF/water, whereas ethanol reflux gave lower yields (45%) due to reduced solubility of intermediates .

Q. How can computational modeling predict bioactivity and guide SAR studies?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase domains) using AutoDock Vina. Prioritize substituents enhancing binding affinity (e.g., bromo groups for hydrophobic pockets) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and stability .

- SAR Parameters :

| Substituent | Bioactivity (IC50, nM) | LogP |

|---|---|---|

| 9-Bromo | 12.3 ± 1.2 | 3.45 |

| 4-Hydroxyphenyl | 28.7 ± 3.1 | 2.89 |

| 5-Methyl | 45.6 ± 4.5 | 3.12 |

Data derived from analogs in and docking simulations .

Q. What experimental designs evaluate environmental persistence and ecotoxicological risks?

- Methodological Answer :

- Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Quantify half-life (t1/2) via LC-MS/MS .

- Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri assays to determine EC50 values. Cross-reference with computational QSAR models .

- Metabolite Identification : Identify transformation products (e.g., hydroxylated or dehalogenated derivatives) using high-resolution mass spectrometry .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric hindrance around reactive sites (e.g., acetyl group vs. ethylidene substituent).

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to pinpoint electronic influences .

- Case Study : Bulky substituents on the indoloquinoxaline moiety reduce nucleophilic attack at the pyrazolone’s C-4 position, favoring C-2 acetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。